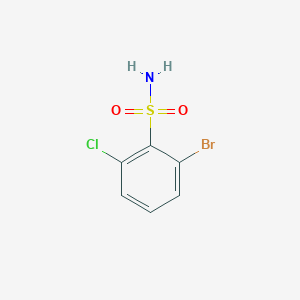

2-Bromo-6-chlorobenzenesulfonamide

Descripción

Contextual Significance of Sulfonamide Scaffolds in Modern Chemical Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal and synthetic chemistry. researchgate.net Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a vital class of therapeutics. nih.gov Their applications have expanded far beyond antibiotics to include treatments for a wide array of conditions such as viral infections, cancer, inflammation, and cardiovascular disorders. nih.goveurekaselect.com The enduring importance of the sulfonamide scaffold is underscored by the fact that numerous sulfonamide-based drugs have received FDA approval, highlighting their therapeutic potential. nih.gov

The versatility of the sulfonamide group stems from its ability to act as a key structural element in drug design. It can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, making it a valuable pharmacophore. nih.gov Researchers continue to explore new synthetic methodologies for creating diverse sulfonamide derivatives, aiming to enhance their biological activity and explore new therapeutic applications. researchgate.netnih.gov

Overview of Halogenated Aromatic Systems in Synthetic Strategy and Molecular Design

Halogenated aromatic compounds are indispensable building blocks in organic synthesis. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring significantly alters its electronic properties and provides a handle for further chemical transformations. numberanalytics.com Halogenation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.org The reactivity of the halogen and the reaction conditions can be tuned to achieve specific substitution patterns. numberanalytics.comwikipedia.org

The presence of halogens on an aromatic ring can influence the molecule's reactivity in several ways. They can act as leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These reactions are powerful tools for constructing complex organic molecules from simpler, halogenated precursors. nih.gov Furthermore, halogenation is a key strategy in medicinal chemistry, as the incorporation of halogens can enhance the pharmacological properties of a drug molecule. nih.gov

Academic Research Landscape of 2-Bromo-6-chlorobenzenesulfonamide and Related Derivatives

The academic research landscape for this compound and its derivatives is situated within the broader context of developing novel synthetic intermediates and exploring their potential applications. While dedicated studies on this specific compound are not extensive, the existing literature on related halogenated benzenesulfonamides points to their utility as versatile synthetic precursors.

For instance, research into halogenated and di-substituted benzenesulfonamides has demonstrated their potential as selective inhibitors of carbonic anhydrase isoforms, which are important drug targets. nih.gov In these studies, the halogen atoms on the benzene (B151609) ring play a crucial role in orienting the molecule within the enzyme's active site, thereby influencing its binding affinity and selectivity. nih.gov The synthesis of various sulfonamide derivatives, often starting from halogenated sulfonyl chlorides, is a common theme in the literature, highlighting the importance of these precursors.

The synthesis of related compounds, such as 2-bromo-6-chlorophenol (B1265517) and 1-bromo-2-chlorobenzene, is well-documented, providing insights into the chemical transformations that could be applied to the synthesis of this compound. prepchem.comprepchem.comorgsyn.org The reactivity of the sulfonyl chloride group in compounds like 2-bromo-6-chlorobenzene-1-sulfonyl chloride is of particular interest, as it allows for the facile introduction of the sulfonamide functionality.

Physicochemical Properties of Related Compounds

| Property | 2-Chlorobenzenesulfonamide (B1218434) nih.gov | 2-Bromo-6-chlorophenol nih.gov | 1-Bromo-2-chlorobenzene chemeo.com |

| Molecular Formula | C₆H₆ClNO₂S | C₆H₄BrClO | C₆H₄BrCl |

| Molecular Weight | 191.64 g/mol | 207.45 g/mol | 191.45 g/mol |

| Appearance | Solid | - | Liquid |

| Boiling Point | - | - | 199-201 °C |

| Melting Point | - | - | - |

| XLogP3 | 0.7 | 3.3 | - |

Interactive Data Table: Physicochemical Properties

| Property | 2-Chlorobenzenesulfonamide | 2-Bromo-6-chlorophenol | 1-Bromo-2-chlorobenzene |

|---|---|---|---|

| Molecular Formula | C₆H₆ClNO₂S | C₆H₄BrClO | C₆H₄BrCl |

| Molecular Weight | 191.64 g/mol | 207.45 g/mol | 191.45 g/mol |

| Appearance | Solid | - | Liquid |

| Boiling Point | - | - | 199-201 °C |

| Melting Point | - | - | - |

| XLogP3 | 0.7 | 3.3 | - |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMFRDWPKLMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Chlorobenzenesulfonamide

Strategic Approaches to Halogenation in Benzenesulfonamide (B165840) Synthesis

The introduction of both bromine and chlorine atoms at specific positions on the benzene (B151609) ring relative to the sulfonamide group is a significant challenge in the synthesis of 2-bromo-6-chlorobenzenesulfonamide. The directing effects of the substituents and the reaction conditions are critical for achieving the desired 2,6-disubstitution pattern.

Regioselective halogenation is crucial for the synthesis of specifically substituted aromatic compounds. mdpi.com The sulfonamide group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the synthesis of ortho-substituted compounds like this compound necessitates strategies that override these directing effects or involve the construction of the ring with the desired substitution pattern already in place.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com The choice of brominating agent and reaction conditions can significantly influence the positional selectivity of the reaction. mdpi.com For instance, N-bromosuccinimide (NBS) is often used for regioselective bromination. mdpi.comnih.gov In some cases, acidic conditions can deactivate certain positions on an aromatic ring, thereby directing bromination to other sites. nih.gov For chlorination, reagents like molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂) are commonly employed, with selectivity being a key challenge.

The development of newer halogenating agents aims to provide high regioselectivity under mild conditions, which is particularly important for complex molecules and late-stage functionalization in drug discovery. For the synthesis of a 2,6-dihalo-benzenesulfonamide, a direct, one-pot halogenation of a parent benzenesulfonamide is challenging due to the difficulty in controlling the position of two different halogens. Therefore, a stepwise approach is generally favored.

Given the challenges of direct, regioselective di-halogenation, multi-step syntheses are the most practical routes to this compound. These sequences typically involve the synthesis of a mono-halogenated precursor, followed by the introduction of the second halogen.

One potential pathway begins with the chlorosulfonation of a pre-existing halogenated benzene, such as 1-bromo-3-chlorobenzene. However, this can lead to a mixture of isomers. A more controlled approach involves starting with a substituted aniline (B41778) and building the sulfonamide functionality. For example, starting with 2-bromo-6-chloroaniline (B1281334), one can perform a Sandmeyer-type reaction to convert the amino group into a sulfonyl chloride, which is then reacted with an ammonia source. organic-chemistry.orggoogle.com

Another strategy involves the halogenation of a pre-existing sulfonamide. For example, a readily available benzenesulfonamide could first be brominated. The directing effects of the sulfonamide and the bromine would then influence the position of the subsequent chlorination. This stepwise introduction of halogens allows for purification of intermediates and better control over the final product's regiochemistry.

| Step | Description | Key Considerations |

| 1 | Synthesis of a mono-halogenated precursor (e.g., 2-chlorobenzenesulfonamide (B1218434) or 2-bromobenzenesulfonamide). | Availability of starting materials, control of regioselectivity during the first halogenation. |

| 2 | Introduction of the second halogen onto the mono-halogenated intermediate. | The directing effects of both the sulfonamide group and the first halogen must be considered to achieve the desired 2,6-substitution. |

| 3 | Purification of the final product. | Separation from any isomeric byproducts formed during the halogenation steps. |

The sulfonamide NH₂ group can be reactive under certain halogenation conditions. Therefore, protecting this group can be a key strategy. Primary benzenesulfonamides can be difficult to protect, but methods have been developed to address this. organic-chemistry.org For example, the sulfonamide nitrogen can be protected with a group like tert-butoxycarbonyl (Boc). organic-chemistry.org

The presence of a bulky protecting group on the sulfonamide nitrogen can influence the regioselectivity of subsequent electrophilic substitution reactions through steric hindrance. This can potentially favor substitution at the less hindered ortho position or alter the electronic properties of the ring. After the desired halogenation steps are complete, the protecting group is removed under specific conditions to yield the final primary sulfonamide. organic-chemistry.org This strategy is part of a broader chemical approach where protecting groups are used to "mask" a reactive functionality while other parts of the molecule are modified. nih.gov

| Protecting Group | Introduction Method | Removal Method | Advantage in Halogenation |

| Boc (tert-butoxycarbonyl) | Reaction with Boc-anhydride | Treatment with trifluoroacetic acid organic-chemistry.org | Can alter electronic properties and provide steric hindrance to direct incoming electrophiles. |

| Benzyl | Reaction with benzyl halide | Hydrogenolysis (often requires N-Boc activation first) organic-chemistry.org | Stable under a variety of conditions, but deprotection can be challenging. |

Synthesis of Key Intermediates for this compound Derivatization

The construction of this compound relies on the availability of appropriately substituted precursors, namely substituted anilines and sulfonyl chlorides.

The most direct route to this compound involves the use of 2-bromo-6-chlorobenzenesulfonyl chloride as a key intermediate. The synthesis of this sulfonyl chloride often starts from a corresponding substituted aniline.

Substituted Anilines: The synthesis of 2-bromo-6-chloroaniline can be achieved through various methods, often involving the halogenation of a simpler aniline or the reduction of a dinitro compound followed by functional group manipulation.

Substituted Sulfonyl Chlorides: The conversion of a substituted aniline to a sulfonyl chloride is a well-established process. A common method is a variation of the Sandmeyer reaction. organic-chemistry.org In this process, the aniline is first converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to generate the desired sulfonyl chloride. google.com

A patent describes a method for synthesizing 2-bromobenzenesulfonyl chloride and its derivatives from a substituted aniline via a diazotization reaction, highlighting the industrial applicability of this route. google.com Another study improved the synthesis of 2-bromobenzenesulfonyl chloride from 2-aminobenzenesulfonic acid through diazotization, a Sandmeyer reaction, and subsequent chlorosulfonation. semanticscholar.org

| Intermediate | Starting Material | Key Reaction |

| 2-Bromo-6-chloroaniline | Substituted benzene or aniline | Halogenation, Nitration/Reduction sequences |

| 2-Bromo-6-chlorobenzenesulfonyl chloride | 2-Bromo-6-chloroaniline | Diazotization followed by Sandmeyer-type reaction with SO₂/CuCl₂ google.com |

The final step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved through the reaction of the corresponding sulfonyl chloride with an ammonia source. This reaction, known as sulfonylation or amidation, is a cornerstone of sulfonamide synthesis. thieme-connect.com

The reaction involves the nucleophilic attack of ammonia (or an amine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. organic-chemistry.org The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com

The general reaction is: Ar-SO₂Cl + 2 NH₃ → Ar-SO₂NH₂ + NH₄Cl

This method is highly versatile and widely used for the preparation of a vast array of sulfonamide compounds from various sulfonyl chlorides and amines. thieme-connect.comcbijournal.com The reaction of 2-bromo-6-chlorobenzenesulfonyl chloride with ammonia would yield the target compound, this compound.

Optimization and Efficiency Considerations in Synthetic Pathways

The conversion of 2-bromo-6-chlorobenzenesulfonyl chloride to this compound is a critical step where optimization can significantly enhance product yield and purity. While the reaction can proceed without a catalyst, the choice of solvent and base, along with temperature, plays a crucial role.

Investigations into the amidation of various aryl sulfonyl chlorides have shown that the reaction conditions can be tailored to improve efficiency. For example, the reaction can be carried out in a suitable organic solvent, such as acetonitrile, at controlled temperatures, often starting at ice-cold conditions and allowing the reaction to proceed to room temperature google.com. The use of an excess of the aminating agent, in this case, an ammonia solution, is common to ensure the complete conversion of the sulfonyl chloride.

While many direct amidation reactions of sulfonyl chlorides with ammonia are performed without a specific catalyst, related amidation processes can be catalyzed by various systems, including transition metal catalysts for more complex amine couplings. However, for the synthesis of a primary sulfonamide from ammonia, a catalyst is often not required. The optimization would therefore focus on solvent effects, temperature profiles, and reaction times to maximize yield and minimize the formation of by-products.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Assessment |

| Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran | Yield and Purity |

| Temperature | 0 °C to RT | Room Temperature | 40 °C | Reaction Rate and By-product Formation |

| Ammonia Conc. | 25% Aqueous | 30% Aqueous | Gaseous Ammonia | Conversion Efficiency |

| Reaction Time | 1 hour | 3 hours | 6 hours | Completion of Reaction |

This table represents a hypothetical optimization study for the amidation of 2-bromo-6-chlorobenzenesulfonyl chloride based on common practices for sulfonamide synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.

In the context of the amidation of 2-bromo-6-chlorobenzenesulfonyl chloride, TLC would be used to track the disappearance of the sulfonyl chloride starting material and the concurrent appearance of the this compound product. The choice of the stationary phase, typically silica gel 60 F254 plates, and the mobile phase (eluent) is critical for achieving good separation of the spots corresponding to the starting material and the product.

The progress of the reaction can be visualized by spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals. The developed plate is then typically viewed under UV light (254 nm), where the aromatic compounds will appear as dark spots. The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. The sulfonyl chloride, being less polar than the corresponding sulfonamide, will generally have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting sulfonyl chloride is no longer visible.

| Compound | Mobile Phase (Eluent System) | Retention Factor (Rf) | Visualization Method |

| 2-Bromo-6-chlorobenzenesulfonyl chloride | Hexane:Ethyl Acetate (7:3) | ~0.7 | UV Light (254 nm) |

| This compound | Hexane:Ethyl Acetate (7:3) | ~0.4 | UV Light (254 nm) |

| 2-Bromo-6-chlorobenzenesulfonyl chloride | Chloroform:Methanol (9:1) | ~0.8 | UV Light (254 nm) |

| This compound | Chloroform:Methanol (9:1) | ~0.5 | UV Light (254 nm) |

Note: The Rf values provided in this table are representative and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction (SC-XRD) Studies of 2-Bromo-6-chlorobenzenesulfonamide and Analogues

The molecular geometry of benzenesulfonamides is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a carbon atom of the phenyl ring. Analysis of analogous structures, such as 2-chlorobenzenesulfonamide (B1218434), reveals the foundational geometry of this class of compounds. nih.gov

A critical aspect of the conformational analysis of sulfonamides is the rotational flexibility around the S-N and S-C bonds. Studies on various sulfonamide derivatives show that different conformations can be adopted in the solid state, often influenced by the steric and electronic nature of the substituents. researchgate.net For instance, in the case of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the C-S-N-C torsion angles vary significantly, leading to different orientations of the phenyl rings within the molecules. mdpi.com This conformational flexibility is a key determinant of the resulting supramolecular assembly, as it can facilitate or hinder specific intermolecular interactions. rsc.orgepa.gov Theoretical calculations, such as Density Functional Theory (DFT), often complement experimental XRD data, confirming the relative stability of different conformers. epa.govresearchgate.net

Table 1: Selected Crystallographic Data for 2-Chlorobenzenesulfonamide (Analogue)

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆ClNO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.955 (1) |

| b (Å) | 14.848 (3) |

| c (Å) | 7.751 (1) |

| β (°) | 91.51 (1) |

| Volume (ų) | 800.2 (2) |

| Z | 4 |

Data sourced from Gowda et al., 2007. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a delicate balance of intermolecular forces. In sulfonamides, the interplay of strong hydrogen bonds and weaker interactions like halogen bonds and π-stacking leads to diverse and often complex supramolecular architectures. mdpi.comnih.gov The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is particularly useful in analyzing and predicting the crystal structures of sulfonamides.

Typically, sulfonamides assemble into higher-order structures such as chains, sheets, or three-dimensional networks. mdpi.com For example, the structure of 2-chlorobenzenesulfonamide features molecules packed into sheets parallel to the ac plane, a direct consequence of its hydrogen bonding network. nih.gov The specific architecture is highly dependent on the substituents present. The introduction of both bromine and chlorine atoms in this compound is expected to significantly influence its packing, introducing the potential for halogen bonding to compete with and complement the dominant hydrogen-bonding motifs.

The stability and properties of a molecular crystal are governed by the network of intermolecular interactions. In substituted benzenesulfonamides, a hierarchy of these interactions dictates the final crystal structure.

Hydrogen bonds are the most significant intermolecular interactions in the crystal packing of primary and secondary sulfonamides. researchgate.netnih.gov The sulfonamide group (–SO₂NH₂) provides a strong hydrogen bond donor (the N–H proton) and two strong acceptors (the sulfonyl oxygens). The most common hydrogen-bonding patterns observed are the formation of a C(4) chain motif via N–H···O=S hydrogen bonds or an R²₂(8) dimer motif where two molecules are linked by a pair of N–H···O=S bonds. mdpi.com

In the crystal structure of 2-chlorobenzenesulfonamide, N—H···O hydrogen bonds are the primary interactions responsible for packing the molecules into sheets. nih.gov Weaker C–H···O interactions often provide additional stability to these primary networks. In more complex analogues, other hydrogen bond acceptors, such as nitro or methoxy (B1213986) groups, can compete with the sulfonyl oxygens, leading to different structural motifs. mdpi.comnih.gov

Table 2: Representative Hydrogen Bond Geometries in Sulfonamide Analogues

| Analogue | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Motif |

|---|---|---|---|---|

| 2-Chlorobenzenesulfonamide nih.gov | N—H···O | 2.887 (3) | 165 | Sheet |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide mdpi.com | N—H···O(sulfonyl) | 2.930 (2) | 172.1 | C(4) Chain |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide mdpi.com | N—H···O(methoxy) | 2.923 (4) | 158.5 | Ladder |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C–X bond (where X = Cl, Br). nih.gov This positive region can interact favorably with a nucleophile, such as an oxygen or nitrogen atom, or even a π-system.

In this compound, both the bromine and chlorine atoms are potential halogen bond donors. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the C–Br group is expected to form stronger halogen bonds than the C–Cl group. These interactions, such as C–Br···O=S or C–Cl···O=S, can act as significant structure-directing forces, competing with or supplementing the primary hydrogen-bonding networks. nih.gov Rare examples also include interactions with aromatic π-systems (C–X···π). nih.gov The presence of two different halogens ortho to the sulfonyl group creates a unique electronic environment that could lead to complex and competitive halogen bonding scenarios.

Spectroscopic Characterization Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H-NMR (Proton NMR): This technique would provide information about the number of different types of protons (hydrogen atoms) in the molecule, their chemical environment, and their proximity to one another. For this compound, one would expect to observe signals in the aromatic region of the spectrum corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ, measured in ppm) and coupling patterns (e.g., doublets, triplets) of these signals would be crucial for determining their relative positions on the ring. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which could be influenced by the solvent and concentration.

¹³C-NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule. For this compound, six distinct signals would be expected for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts of the carbon atoms bonded to the bromine, chlorine, and sulfonamide groups would be particularly informative.

Interactive Data Table: Expected NMR Data (Hypothetical) No experimental data is available. The following table illustrates the format in which such data would be presented.

¹H-NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

¹³C-NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C-Br |

| Data not available | C-Cl |

| Data not available | C-SO₂NH₂ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed in the region of 3400-3200 cm⁻¹ for the sulfonamide group.

S=O stretching: Strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the sulfonyl group.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.

C-Br and C-Cl stretching: These would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands (Hypothetical) No experimental data is available. The following table illustrates the format in which such data would be presented.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | S=O asymmetric stretch |

| Data not available | Data not available | S=O symmetric stretch |

| Data not available | Data not available | Aromatic C=C stretch |

| Data not available | Data not available | C-S stretch |

| Data not available | Data not available | C-Cl stretch |

Mass Spectrometry (e.g., EIMS, HRMS-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS): This technique would reveal the molecular ion peak (M⁺), confirming the molecular weight of this compound. The fragmentation pattern would show characteristic losses of fragments such as SO₂, NH₂, Br, and Cl, which would further support the proposed structure. The isotopic pattern of the molecular ion peak would be distinctive due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming the presence of one bromine and one chlorine atom.

Interactive Data Table: Expected Mass Spectrometry Data (Hypothetical) No experimental data is available. The following table illustrates the format in which such data would be presented.

| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| Data not available | Data not available | [M]⁺ |

| Data not available | Data not available | [M+2]⁺ |

| Data not available | Data not available | [M+4]⁺ |

Solid-State Spectroscopic Investigations (e.g., Nuclear Quadrupole Resonance Spectroscopy)

Nuclear Quadrupole Resonance (NQR) Spectroscopy is a solid-state technique that can provide valuable information about the local electronic environment of quadrupolar nuclei, such as bromine and chlorine. The resonance frequencies are highly sensitive to the electric field gradient at the nucleus, which is determined by the surrounding chemical bonds and crystal lattice structure. For this compound in the solid state, NQR could potentially be used to:

Distinguish between different crystalline forms (polymorphs).

Study intermolecular interactions, such as hydrogen bonding involving the sulfonamide group.

Provide information about the C-Br and C-Cl bond character.

However, no NQR studies for this compound have been reported in the available literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. DFT calculations, often utilizing basis sets like 6-311++G(d,p), have been employed to analyze 2-Bromo-6-chlorobenzenesulfonamide. uomphysics.net These calculations provide valuable insights into the molecule's optimized geometry, the distribution of electrons in its molecular orbitals, and the nature of intramolecular interactions.

Optimized Molecular Geometry and Energetics

Theoretical calculations in the gas phase using DFT have been performed to determine the optimized molecular geometry of sulfonamide derivatives. uomphysics.net These calculations provide data on bond lengths, bond angles, and torsion angles. uomphysics.netsemanticscholar.org It has been observed that in many cases, the theoretically calculated parameters are slightly larger than those obtained from experimental X-ray diffraction (XRD) data, which is often collected in the solid phase. uomphysics.net For instance, in a related sulfonamide, the phenyl rings were found to be essentially planar, and the dihedral angle between these planes was calculated. semanticscholar.org The global minimum energy of similar compounds has also been calculated using both Hartree-Fock (HF) and DFT methods. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Sulfonamide Derivative

| Parameter | Value |

| Dihedral Angle between Phenyl Rings | 77.0(1)° |

| C1–N1–S Angle | > Expected sp3 N atom value |

| This table presents selected geometrical parameters for a related sulfonamide derivative as determined by X-ray diffraction, which are often compared with DFT-calculated values. semanticscholar.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Density Distribution)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important parameter that reflects the molecule's stability. researchgate.netscience.gov A larger energy gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

For related sulfonamide compounds, the electron density of the HOMO is often located on one part of the molecule, while the LUMO's electron density is concentrated on another. uomphysics.net The HOMO and LUMO energy levels for similar compounds have been calculated in both the gas phase and in solvents. researchgate.net The atomic orbital compositions of the frontier molecular orbitals have also been analyzed to understand the nature of electronic transitions. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Similar Molecular Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase System 1 | -5.0 to -5.2 | -2.5 to -2.6 | ~2.5 |

| Chlorobenzene Solvent System 1 | -5.1 to -5.3 | -2.6 to -2.7 | ~2.5 |

| This table provides a range of calculated HOMO, LUMO, and energy gap values for similar molecular systems to illustrate typical findings from FMO analysis. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions among bonds in a molecule. wikipedia.orgekb.eg It provides a localized picture of the electron density and allows for the investigation of hyperconjugative interactions and charge transfer. wikipedia.orgrsc.org These interactions, which represent deviations from the idealized Lewis structure, can have a significant impact on the stability and properties of a molecule. wikipedia.org

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). ekb.eg A larger E(2) value indicates a more significant interaction. ekb.eg For molecules containing atoms with lone pairs, such as the nitrogen and oxygen in the sulfonamide group, interactions like n -> σ* are commonly observed and contribute to the molecule's stability. wisc.edu NBO analysis has been used to elucidate the role of charge-transfer forces in the formation of related molecules. researchgate.net

Nonlinear Optical (NLO) Properties Prediction and Evaluation

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronic devices. researcher.lifenih.gov Computational methods, particularly DFT, are used to predict and evaluate the NLO properties of molecules. nih.gov The key parameter for NLO activity is the first molecular hyperpolarizability (β₀). nih.gov

Studies on related compounds have shown that the presence of certain substituents, such as bromo groups, can significantly enhance the NLO properties without negatively affecting optical transparency. nih.gov Quantum chemistry calculations are employed to understand the reasons behind the observed NLO effects. nih.gov The calculated HOMO-LUMO energy gap also plays a role, as smaller gaps can lead to larger NLO responses. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are powerful computational tools used to investigate chemical bonding and weak interactions within and between molecules. wikipedia.orgresearchgate.net

Topological Analysis of Electron Density for Bonding Characterization

QTAIM, developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This analysis involves locating the critical points of the electron density and analyzing the paths of the gradient of the electron density. wikipedia.org The properties of the electron density at the bond critical points (BCPs), such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide a detailed characterization of the nature of the chemical bond. escholarship.orgsciencearchives.org

For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions. nih.gov This topological analysis has been applied to various systems to understand intermolecular bonding and has been instrumental in classifying different types of interactions. escholarship.orgnih.gov

The Non-Covalent Interaction (NCI) index is another method based on the electron density and its gradient that allows for the visualization and analysis of non-covalent interactions in real space. researchgate.netmalta-consolider.comnih.gov NCI plots can reveal the presence of hydrogen bonds, van der Waals interactions, and steric clashes, providing valuable insights into the forces that govern molecular packing and conformation. researchgate.netmalta-consolider.com

Quantitative Assessment of Intermolecular Interactions

A quantitative understanding of intermolecular interactions is crucial for predicting the crystal packing, solubility, and other macroscopic properties of a compound. Methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and energy decomposition analysis are typically employed for this purpose. These analyses would provide insight into the nature and strength of hydrogen bonds, halogen bonds, and other non-covalent interactions involving the sulfonamide group and the halogen substituents of this compound. However, no published data from such analyses for this specific molecule is currently available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules, providing insights into their behavior in different environments, such as in solution or at biological interfaces. For this compound, MD simulations could reveal the preferred orientations of the sulfonamide group relative to the aromatic ring and the dynamics of its interactions with solvent molecules. This information is vital for understanding its potential biological activity and transport properties. Regrettably, no studies employing molecular dynamics simulations on this compound have been found in the scientific literature.

Prediction of Reactivity Indices and Reaction Pathways

The prediction of reactivity indices, derived from conceptual DFT, offers a theoretical framework for understanding the chemical reactivity of a molecule. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity and nucleophilicity indices, and Fukui functions can identify the most probable sites for electrophilic and nucleophilic attack. This would be particularly insightful for predicting the metabolic fate or synthetic utility of this compound. As with the other computational aspects, there is a notable absence of published research detailing the calculated reactivity indices or predicted reaction pathways for this compound.

Reactivity and Derivatization in Synthetic Organic Chemistry

Reactions at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a critical site for derivatization. The acidic nature of the N-H protons and the nucleophilicity of the nitrogen atom allow for various modifications.

The nitrogen atom of the sulfonamide can be readily alkylated or acylated to introduce a wide variety of substituents. These reactions typically proceed by deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an electrophilic alkylating or acylating agent.

N-Alkylation: This process involves the reaction of the sulfonamide with alkyl halides, tosylates, or other alkylating agents in the presence of a base like potassium carbonate or sodium hydride. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. While specific studies on 2-Bromo-6-chlorobenzenesulfonamide are not prevalent, the general reactivity of arylsulfonamides is well-established.

N-Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group to the nitrogen, forming an N-acylsulfonamide. These derivatives are important intermediates in organic synthesis. An intermolecular alkylation of sulfonamides using trichloroacetimidates under thermal conditions, which does not require a catalyst, has also been reported, expanding the toolkit for N-alkylation. nih.gov

| Entry | Electrophile | Base | Solvent | Product Type |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | N-benzylsulfonamide |

| 2 | Methyl iodide | NaH | THF | N-methylsulfonamide |

| 3 | Acetyl chloride | Pyridine | DCM | N-acetylsulfonamide |

| 4 | Benzoyl chloride | Et₃N | Toluene | N-benzoylsulfonamide |

Note: This table illustrates general conditions for the N-alkylation and N-acylation of arylsulfonamides, as specific data for this compound is not detailed in the reviewed literature.

The sulfonamide moiety is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Thiadiazines: These are six-membered rings containing sulfur and two nitrogen atoms. The synthesis can involve the reaction of a sulfonamide derivative with appropriate building blocks to form the heterocyclic core. For instance, 1,2,4-thiadiazine 1,1-dioxides can be synthesized from sulfamoylcarbohydrazides, which are derived from sulfamoyl esters. clockss.org

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocycles that can be synthesized from acid hydrazides, which can be prepared from sulfonamide-containing starting materials. researchgate.net Another common route to 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. ijpsm.commdpi.com

Thiazolidinones: These are five-membered rings containing sulfur, nitrogen, and a carbonyl group. A common synthetic route involves the cyclocondensation of a Schiff base (imine) with a mercaptoacetic acid derivative. mdpi.com A sulfonamide can be incorporated into the final structure by starting with an amino-sulfonamide to form the initial Schiff base.

Imidazo[2,1-b] nih.govnih.govwikipedia.orgthiadiazole derivatives: This fused heterocyclic system is often synthesized by reacting a 2-amino-1,3,4-thiadiazole with an α-haloketone (like a phenacyl bromide). nih.govnih.govresearchgate.net The initial 2-amino-1,3,4-thiadiazole can be prepared from a carboxylic acid derivative treated with thiosemicarbazide. nih.gov A sulfonamide group could be present on an aryl substituent of this heterocyclic core.

Transformations Involving Aromatic Halogens (Bromine and Chlorine)

The presence of both bromine and chlorine on the aromatic ring of this compound allows for selective transformations, primarily through metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. The differential reactivity of the C-Br and C-Cl bonds is often key to achieving selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf >> Cl, allowing for selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. For this compound, a Suzuki-Miyaura reaction would be expected to occur selectively at the bromine position under carefully controlled conditions.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium and would preferentially occur at the C-Br bond.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org As with other cross-coupling reactions, the greater reactivity of the C-Br bond would favor substitution at the 2-position of this compound.

| Reaction Type | Coupling Partner | Expected Site of Reaction | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | C-Br | 2-Phenyl-6-chlorobenzenesulfonamide |

| Heck | Styrene | C-Br | 2-Styryl-6-chlorobenzenesulfonamide |

| Sonogashira | Phenylacetylene | C-Br | 2-(Phenylethynyl)-6-chlorobenzenesulfonamide |

Note: This table is based on the established relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. Specific experimental validation for this compound was not found in the searched literature.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The sulfonamide group (-SO₂NH₂) is a moderately strong electron-withdrawing group. In this compound, both the bromine and chlorine atoms are ortho to the sulfonamide group, activating them towards SNAr.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.orglibretexts.org Subsequent elimination of the halide ion restores the aromaticity. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions and is influenced by the high electronegativity of fluorine stabilizing the intermediate. Given this trend, a nucleophile might preferentially displace the chlorine atom, although steric hindrance from the adjacent bromine and sulfonamide groups could also influence the outcome.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent. wikipedia.org This is most commonly achieved using organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures or by forming Grignard reagents. wikipedia.orgnih.gov The rate of exchange typically follows the trend I > Br > Cl.

For this compound, treatment with an organolithium reagent would be expected to selectively perform a bromine-lithium exchange, generating a lithiated intermediate. This powerful nucleophile can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups at the 2-position. The acidic proton on the sulfonamide nitrogen must be considered, as it will react with the organometallic reagent. Therefore, at least two equivalents of the reagent are typically required: one to deprotonate the sulfonamide and the second to perform the halogen exchange.

Modification of the Benzenesulfonamide (B165840) Ring System of this compound

The reactivity of the aromatic ring in this compound is influenced by the electronic properties of its three substituents: the bromo, chloro, and sulfonamide groups. These groups determine the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution and directed ortho metalation.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present.

The directing effects of the substituents on the this compound ring are as follows:

Bromo and Chloro Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I effect), which makes the aromatic ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. pressbooks.publibretexts.org

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a strong deactivating and meta-directing group. rsc.org This is due to its strong electron-withdrawing inductive and resonance effects (-I and -M effects), which significantly reduce the electron density of the aromatic ring and destabilize the arenium ion intermediates for ortho and para attack. rsc.org

In the case of this compound, the positions on the aromatic ring are C3, C4, and C5. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Influence of Bromo Group (at C2) | Influence of Chloro Group (at C6) | Influence of Sulfonamide Group (at C1) | Overall Effect |

| C3 | Ortho (directing) | Meta (not directing) | Meta (directing) | Potentially favored |

| C4 | Para (directing) | Para (directing) | Ortho (not directing) | Potentially favored |

| C5 | Meta (not directing) | Ortho (directing) | Meta (directing) | Potentially favored |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The sulfonamide group is a known and effective directing metalation group. nih.gov In principle, the sulfonamide group in this compound could direct the lithiation to the C6 position. However, this position is already substituted with a chloro group. The other ortho position, C2, is substituted with a bromo group.

A significant competing reaction in the case of aryl halides is halogen-metal exchange. This reaction is particularly fast for aryl bromides and iodides when treated with organolithium reagents. uwindsor.ca Therefore, when this compound is treated with a strong base like n-butyllithium, it is highly probable that a halogen-metal exchange at the C2 position (bromine) will occur preferentially over the directed ortho metalation at the C6 position. The C-Br bond is weaker than the C-Cl bond, making the bromine more susceptible to exchange.

The potential reaction pathways are summarized in the table below.

| Reagent | Potential Reaction Pathway | Expected Intermediate |

| Strong organolithium base (e.g., n-BuLi) | Directed ortho metalation at C6 | 2-Bromo-6-chloro-1-sulfonamido-6-lithiobenzene |

| Strong organolithium base (e.g., n-BuLi) | Halogen-metal exchange at C2 | 2-Lithio-6-chlorobenzenesulfonamide |

The resulting aryllithium intermediate from the halogen-metal exchange can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position.

Formation of Supramolecular Assemblies and Co-crystals

The formation of supramolecular assemblies and co-crystals is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.com this compound possesses functional groups that make it a suitable candidate for forming such structures.

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of robust hydrogen-bonded networks, which are a common feature in the crystal structures of sulfonamides. acs.org

Furthermore, the presence of bromine and chlorine atoms on the aromatic ring introduces the possibility of halogen bonding. mdpi.comnih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net In the solid state, the bromine and chlorine atoms of this compound can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules or co-formers. mdpi.comnih.gov

Given these features, this compound has the potential to form co-crystals with a variety of co-formers that possess complementary functional groups for hydrogen or halogen bonding. Potential co-formers and the likely intermolecular interactions are listed in the table below.

| Co-former Class | Example Co-formers | Potential Intermolecular Interactions |

| Pyridines | 4,4'-Bipyridine, Pyridine | N···H-N (Hydrogen bond), N···Br/Cl (Halogen bond) |

| Carboxylic acids | Benzoic acid, Acetic acid | O-H···O=S (Hydrogen bond), N-H···O=C (Hydrogen bond) |

| Amides | Benzamide, Urea | N-H···O=S (Hydrogen bond), N-H···O=C (Hydrogen bond) |

| Ethers | 1,4-Dioxane | O···H-N (Hydrogen bond) |

| Aromatic compounds | Benzene, Naphthalene | π-π stacking |

The interplay of these various non-covalent interactions can lead to the formation of diverse and complex supramolecular architectures, influencing the physicochemical properties of the solid material.

Applications of 2 Bromo 6 Chlorobenzenesulfonamide As a Research Scaffold

Utility in the Synthesis of Complex Organic Molecules

The distinct functional groups of 2-bromo-6-chlorobenzenesulfonamide make it an adaptable building block for a variety of complex organic structures. The sulfonamide moiety can act as both a directing group and a point for diversification, while the differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective reactions.

One of the primary applications of this compound is its role as a precursor to 2-bromo-6-chloroaniline (B1281334). The sulfonamide group (-SO₂NH₂) is an effective protecting group for the amino functionality. In a multi-step synthesis, an aniline (B41778) can be first protected by sulfonylation, followed by targeted halogenation reactions. The sulfonamide group directs electrophilic substitution, and its subsequent removal under specific conditions regenerates the aniline.

A common strategy involves the acidic or basic hydrolysis of the sulfonamide to reveal the free amine. For instance, a patented process for preparing 2-bromo-6-fluoroaniline (B133542) utilizes a sulfonamide protection strategy to guide bromination to the desired position, followed by a final desulfonylation step to yield the target aniline. google.com A similar synthetic logic can be applied to this compound. The process generally involves heating the sulfonamide in the presence of a strong acid, such as sulfuric acid, to cleave the S-N bond. This method avoids harsh conditions that might affect the halogen substituents.

The resulting 2-bromo-6-chloroaniline is itself a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, where the ortho-dihalo substitution pattern is essential for biological activity or for directing further synthetic transformations. google.comsynquestlabs.comnih.gov

Table 1: Representative Transformation to Substituted Anilines

| Starting Material Analogue | Reagents & Conditions | Product | Reference |

| N-acetyl-o-fluoroaniline | 1. Chlorosulfonic acid 2. NH₃ 3. HBr, H₂O₂ 4. H₂SO₄, heat | 2-Bromo-6-fluoroaniline | google.com |

| N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | NaOH, Ethanol, Water, reflux | 2,6-dichloro-4-bromo-3-methylaniline | google.com |

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, particularly those fused to the benzene (B151609) ring. The sulfonamide group and the adjacent halogen atoms can participate in intramolecular cyclization reactions to form various heterocyclic systems.

For example, this scaffold is a potential precursor for the synthesis of benzothiadiazine derivatives. researchgate.net The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides can be achieved from ortho-substituted anilines, which are first converted into their corresponding sulfonyl chlorides and then cyclized with hydrazine. researchgate.net By starting with this compound, a similar cyclization could potentially be achieved by first reacting the sulfonamide nitrogen with a suitable reagent, followed by an intramolecular substitution involving one of the halogen atoms. A patent application describes the synthesis of various benzothiazine and benzothiadiazine compounds starting from related 2-halo-6-halobenzenesulfonamides, highlighting the utility of this class of compounds in building such heterocyclic cores. google.com These heterocyclic systems are of significant interest in medicinal chemistry; for instance, the 1,2,4-benzothiadiazine 1,1-dioxide core is found in diuretic drugs like diazoxide. nih.gov

Table 2: Examples of Heterocycle Synthesis from Related Scaffolds

| Precursor Type | Reaction Sequence | Heterocyclic Product | Reference |

| 2-Aminobenzenesulfonamide | 1. Diazotization (NaNO₂, HCl) 2. SO₂, CuCl₂ 3. Hydrazine (NH₂NH₂) | 2H-1,2,3-Benzothiadiazine 1,1-dioxide | researchgate.net |

| 2-Halo-benzenesulfonamide | Reaction with a substituted amine/purine under basic conditions | Substituted benzothiadiazine derivative | google.com |

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of structurally related compounds. The this compound scaffold is ideal for this purpose due to its multiple points of diversification. The sulfonamide group is particularly useful as it can be readily reacted with a wide array of primary and secondary amines to generate a library of N-substituted sulfonamides.

Role in the Development of New Synthetic Methodologies

Beyond its use in building complex molecules, this compound and related structures are valuable tools for developing and understanding new synthetic reactions, particularly concerning catalysis and reaction selectivity.

There is currently no significant information available in the scientific literature describing the use of this compound as a direct precursor for catalysts or ligands in organic transformations. While sulfonamide-containing ligands are known, this specific compound does not appear to be a common starting material for their synthesis. Its primary utility remains as a structural scaffold rather than as a component of a catalytic system.

The presence of two different halogen atoms at the ortho positions makes this compound an interesting substrate for studying reaction selectivity. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in cross-coupling reactions. This difference in reactivity allows for regioselective functionalization, where one halogen can be selectively replaced while the other remains intact for subsequent transformations. For example, a palladium-catalyzed reaction could potentially be tuned to react selectively at the bromine atom, leaving the chlorine atom available for a later reaction under different conditions. While specific studies on this compound are not widely reported, research on the regioselective functionalization of other perhalogenated aromatic compounds provides a basis for this potential application. nih.gov

Regarding stereochemistry, this compound is an achiral molecule and therefore does not have stereocenters. However, reactions involving related chiral sulfonamides are fundamental in asymmetric synthesis. For instance, the Corey-Bakshi-Shibata (CBS) reduction uses a proline-derived oxazaborolidine catalyst, which often features a sulfonamide group, to achieve the enantioselective reduction of prochiral ketones. wordpress.com While this compound itself would not be used in stereochemical investigations due to its achiral nature, its structural motif is part of a broader class of compounds that are crucial in the study and application of stereoselective reactions.

Interactions with Biomolecular Systems in a Research Context

Theoretical studies, particularly molecular docking, are instrumental in predicting the binding affinities and modes of small molecules within the active sites of biological macromolecules. This approach allows for a rational, structure-based design of more potent and selective inhibitors.

Carbonic Anhydrase II (CA II): The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for carbonic anhydrase inhibitors. nih.gov Molecular docking studies on halogenated and di-substituted benzenesulfonamides have revealed that the sulfonamide group typically coordinates with the zinc ion in the enzyme's active site. The halogen atoms on the benzene ring play a crucial role in orienting the molecule within the active site, influencing both binding affinity and isoform selectivity. For instance, a 2-chloro or 2-bromo substituent can occupy a hydrophobic cavity, thereby positioning the benzene ring for optimal interactions. nih.gov It is hypothesized that the 2-bromo and 6-chloro substituents of this compound would similarly engage with hydrophobic pockets within the CA II active site, potentially leading to a strong inhibitory effect.

Plasmepsin Enzymes: Plasmepsins, a class of aspartic proteases found in Plasmodium falciparum, are validated targets for antimalarial drugs. While research has focused on peptidomimetic inhibitors, non-peptidic scaffolds are also of interest. nih.gov Molecular docking studies have been employed to identify novel inhibitors of plasmepsin II. biosciencejournals.com Although specific data on this compound is absent, the general approach involves identifying compounds that can fit within the enzyme's binding groove and interact with key catalytic residues, such as the aspartic acid dyad. The aromatic and hydrophobic nature of the 2-bromo-6-chlorophenyl group could potentially favor binding within the hydrophobic pockets of the plasmepsin active site.

SARS-CoV-2 Main Protease (Mpro) and Spike Glycoprotein: The urgent need for COVID-19 therapeutics has spurred extensive computational screening of compound libraries against viral targets. The SARS-CoV-2 main protease (Mpro) is a key enzyme in the viral replication cycle and a primary target for inhibitor development. nih.govnih.gov Molecular modeling studies have explored various sulfonamide derivatives as potential Mpro inhibitors, highlighting interactions with the enzyme's catalytic dyad (Cys145 and His41) and surrounding residues. nih.gov The spike glycoprotein, which mediates viral entry into host cells, is another critical target. frontiersin.orgresearchgate.net Computational studies have aimed to identify molecules that can bind to the spike protein and disrupt its interaction with the human ACE2 receptor. chemrxiv.org While no direct modeling of this compound has been reported, its structural features suggest it could be a candidate for such in silico screening efforts.

Ligand-target recognition is governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Theoretical models aim to elucidate these interactions to predict binding affinity and specificity.

For this compound, the key recognition elements would be:

The Sulfonamide Group: This group is a primary zinc-binding pharmacophore in metalloenzymes like carbonic anhydrase. nih.gov The nitrogen atom of the deprotonated sulfonamide would be expected to form a strong coordinate bond with the Zn(II) ion in the active site of CA II. nih.gov

The Aromatic Ring: The benzene ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target protein.

The Halogen Substituents (Bromo and Chloro): These bulky, lipophilic groups can significantly influence binding. They can occupy hydrophobic sub-pockets within the active site, enhancing binding affinity through van der Waals interactions. nih.gov The specific positioning of the bromo and chloro atoms would dictate the orientation of the entire molecule, which is a critical determinant of selectivity for different enzyme isoforms. nih.gov

The following table summarizes the hypothetical key interactions of this compound with the specified protein targets based on theoretical considerations of related compounds.

| Target Protein | Predicted Interacting Residues/Moieties | Type of Interaction |

| Carbonic Anhydrase II | Zn(II) ion, His94, His96, His119, Thr199, Hydrophobic pocket residues | Zinc coordination, Hydrogen bonding, Hydrophobic interactions |

| Plasmepsin Enzymes | Catalytic Aspartate dyad (Asp32, Asp215 in Plm II), Hydrophobic pocket residues | Hydrogen bonding, Hydrophobic interactions |

| SARS-CoV-2 Main Protease | Catalytic dyad (Cys145, His41), Substrate-binding subpockets | Covalent (potential for some sulfonamides), Hydrogen bonding, Hydrophobic interactions |

| SARS-CoV-2 Spike Glycoprotein | Receptor Binding Domain (RBD), S1/S2 cleavage site | Hydrogen bonding, Hydrophobic interactions |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

The sulfonamide group is a versatile functional handle for a wide array of chemical transformations. google.com Future research into 2-Bromo-6-chlorobenzenesulfonamide would likely focus on leveraging this reactivity to create novel derivatives with tailored properties.

A primary route for derivatization involves the reaction of the sulfonamide's acidic N-H group. libretexts.org Following deprotonation, the resulting anion can act as a nucleophile, enabling N-alkylation or N-arylation reactions. This approach could be used to synthesize a library of N-substituted 2-bromo-6-chlorobenzenesulfonamides. The introduction of various alkyl or aryl groups could significantly alter the molecule's steric and electronic properties, which may be desirable for specific applications.

Another promising strategy is the modification of the aromatic ring through cross-coupling reactions. The bromine and chlorine substituents offer potential sites for reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions could be used to introduce new carbon-carbon or carbon-nitrogen bonds, leading to a diverse range of complex molecules. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective, stepwise functionalization.

Furthermore, the development of novel derivatization strategies could involve the synthesis of related compounds, such as 4-(2-substituted hydrazinyl)benzenesulfonamides, which have shown inhibitory effects against certain enzymes. tandfonline.com The synthesis of such derivatives starting from this compound could yield compounds with interesting biological activities.

| Potential Derivatization Strategy | Reagents and Conditions | Expected Outcome | Potential Applications |

| N-Alkylation/N-Arylation | Base (e.g., K₂CO₃), Alkyl/Aryl halide | N-substituted 2-bromo-6-chlorobenzenesulfonamides | Modified solubility, biological activity |

| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl-substituted benzenesulfonamides | New electronic and optical materials |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Amino-substituted benzenesulfonamides | Pharmaceutical intermediates |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling could provide significant insights.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.net Such calculations would help in understanding the influence of the bromo and chloro substituents on the electron distribution and reactivity of the sulfonamide group and the aromatic ring. The calculated first hyperpolarizability could indicate its potential for non-linear optical applications. researchgate.net

Molecular dynamics simulations could be used to study the intermolecular interactions of this compound in different environments. This would be particularly relevant for understanding its behavior in solution and its potential to form supramolecular structures.

Furthermore, computational models could be used to predict the potential biological activity of this compound and its derivatives. Docking studies could be performed to investigate the binding of these compounds to specific protein targets, helping to identify potential therapeutic applications.

Application in Material Science Research

The unique combination of halogen atoms and a sulfonamide group in this compound makes it an interesting candidate for material science research, particularly in the fields of non-linear optics and supramolecular materials.

Non-linear Optics

Organic materials with large second- or third-order non-linear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. nih.gov Research has shown that the presence of a bromo substituent can significantly enhance the first molecular hyperpolarizability (β₀) of chromophores without negatively impacting their optical transparency. nih.gov This suggests that this compound, and polymers derived from it, could exhibit interesting NLO properties. The electron-withdrawing nature of the sulfonyl group and the halogen atoms can lead to a significant intramolecular charge transfer, a key feature for high NLO activity. Future research could focus on synthesizing and characterizing the NLO properties of this compound and its derivatives.

Supramolecular Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a powerful tool in the construction of supramolecular architectures. rsc.orgrsc.org The presence of both bromine and chlorine atoms in this compound provides two potential halogen bond donors. These, in combination with the hydrogen bond donor of the sulfonamide group, could be exploited to create intricate one-, two-, or three-dimensional supramolecular networks. The study of the self-assembly of this molecule could lead to the development of new crystalline materials with interesting properties, such as porosity or specific host-guest recognition capabilities.

Investigation of Environmental Fate and Degradation Mechanisms in a Research Context

Understanding the environmental fate of synthetic compounds is crucial for assessing their potential impact. For this compound, research into its persistence, mobility, and degradation pathways in various environmental compartments would be of significant interest.

Given the presence of halogen atoms, both biotic and abiotic degradation processes are likely to play a role. Microbial degradation of chloroaromatic compounds is known to occur, often via a meta-cleavage pathway. nih.gov Similarly, the degradation of brominated compounds has been observed. capes.gov.br Research could focus on identifying microbial strains capable of degrading this compound and elucidating the enzymatic pathways involved.

Photodegradation is another important environmental process. The transformation of a related compound, 2-bromo-6-chloro-1,4-benzoquinone, has been observed in chlorinated drinking water, leading to the formation of various polar intermediates. nih.gov Studies on the photodegradation of this compound in aqueous environments, particularly in the presence of sunlight and other reactive species, would provide valuable data on its environmental persistence.

Development of High-Throughput Synthesis and Screening Methods

To fully explore the potential of this compound and its derivatives, the development of high-throughput synthesis and screening methods is essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery process.

High-throughput synthesis could be employed to create a diverse library of N-substituted derivatives of this compound. This could be achieved using automated synthesis platforms that can perform parallel reactions in a multi-well plate format. The synthesis of benzenesulfonamide (B165840) derivatives has been reported using various methods, including reactions with sulfonyl chlorides. nih.gov

Once a library of compounds has been synthesized, high-throughput screening can be used to evaluate their properties for various applications. For example, in drug discovery, these compounds could be screened against a panel of biological targets to identify potential therapeutic agents. nih.govsemanticscholar.org In material science, their optical or electronic properties could be rapidly assessed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-chlorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of a bromo-chloro-substituted benzene precursor. A common approach involves reacting 2-bromo-6-chlorobenzenesulfonyl chloride with ammonia or amines under controlled conditions (e.g., anhydrous tetrahydrofuran at 0–5°C) . Yield optimization requires careful stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmospheres to prevent hydrolysis. Purity is validated using HPLC (≥95% by area normalization) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : NMR should show aromatic protons as a multiplet (δ 7.2–7.8 ppm) with deshielding due to electron-withdrawing groups. NMR peaks for sulfonamide S=O groups appear at ~125–130 ppm .

- LC-MS : Molecular ion [M+H] at m/z 269.5 (CHBrClNOS) with isotopic patterns matching bromine/chlorine .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under acidic/basic conditions. Storage recommendations:

- Temperature : –20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Dissolve in DMSO for long-term stability; avoid aqueous buffers with pH <5 or >9 .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, bromine’s electronegativity directs electrophilic substitution to the para position relative to the sulfonamide group. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids confirms predicted regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotational barriers in sulfonamide groups). Strategies include:

- Variable-Temperature NMR : Resolve overlapping peaks by cooling samples to –40°C .

- 2D-COSY/NOESY : Identify coupling partners and spatial proximity of substituents .

Q. How do kinetic studies inform the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Accelerated stability testing via HPLC-UV at 40°C/75% RH identifies degradation products. For example, oxidation of the sulfonamide group generates sulfonic acid derivatives, quantified using Arrhenius plots (activation energy ~85 kJ/mol). Radical scavengers like BHT suppress degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|